Chiral Pool Building Block: Defined (1S,3R,4R,5R)- Configuration vs. Racemic or Epimeric Mixtures
CAS 665-27-0 supplies the (-)-quinic acid γ-lactone as a single, defined stereoisomer for chiral pool syntheses. In contrast, generic or undesignated quinic acid lactone preparations can be mixtures. Heating (-)-quinic acid under acidic conditions yields a complex mixture of six stereoisomeric quinic acids and four γ-quinides, demonstrating the lability of the core without strict control [1]. The use of the specific (1S,3R,4R,5R) isomer ensures absolute stereochemical integrity, which is lost when sourcing unspecified 'quinides'.
| Evidence Dimension | Stereochemical Complexity of Synthetic Input |
|---|---|
| Target Compound Data | Single, defined (1S,3R,4R,5R)- isomer (CAS 665-27-0) |
| Comparator Or Baseline | Unspecified 'Quinic Acid Lactone' preparations may contain 8 quinic acid isomers and 4 γ-quinides upon epimerization |
| Quantified Difference | Target provides 1 discrete molecular entity vs. up to 12 potential isomers in crude or non-specific supplies |
| Conditions | Acid-catalyzed epimerization of (-)-quinic acid at elevated temperatures |
Why This Matters
For users performing chiral pool or structure-activity relationship (SAR) studies, undefined stereochemistry introduces confounding variables that invalidate results, making the specific isomer a non-negotiable procurement requirement.
- [1] Scholz, E.; Maier, H. G. New Stereoisomers of Quinic Acid and Their Lactones. Z. Lebensm. Unters. Forsch. 1991, 193, 320-324. View Source
